molecular formula C6H4ClN5 B095187 8-Chloropyrazino[2,3-d]pyridazin-5-amine CAS No. 17258-01-4

8-Chloropyrazino[2,3-d]pyridazin-5-amine

Cat. No.: B095187
CAS No.: 17258-01-4
M. Wt: 181.58 g/mol
InChI Key: NHGUMABOTRZDSC-UHFFFAOYSA-N
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Description

8-Chloropyrazino[2,3-d]pyridazin-5-amine is an organic compound with the molecular formula C6H4ClN5 It is a heterocyclic compound containing a pyrazine ring fused with a pyridazine ring, and a chlorine atom attached at the 8th position

Preparation Methods

The synthesis of 8-Chloropyrazino[2,3-d]pyridazin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloropyrazine and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Synthetic Route: The 2,3-dichloropyrazine undergoes nucleophilic substitution with hydrazine hydrate to form the intermediate compound, which is then cyclized to form this compound.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.

Chemical Reactions Analysis

8-Chloropyrazino[2,3-d]pyridazin-5-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazino[2,3-d]pyridazin-5-amines.

Scientific Research Applications

8-Chloropyrazino[2,3-d]pyridazin-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloropyrazino[2,3-d]pyridazin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

8-Chloropyrazino[2,3-d]pyridazin-5-amine can be compared with other similar compounds, such as:

    Pyrazino[2,3-d]pyridazin-5-amine: Lacks the chlorine atom at the 8th position, which may affect its reactivity and biological activity.

    8-Bromopyrazino[2,3-d]pyridazin-5-amine: Contains a bromine atom instead of chlorine, which may result in different chemical and biological properties.

    8-Methylpyrazino[2,3-d]pyridazin-5-amine: Contains a methyl group at the 8th position, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities it may exhibit.

Properties

IUPAC Name

5-chloropyrazino[2,3-d]pyridazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-3-4(6(8)12-11-5)10-2-1-9-3/h1-2H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGUMABOTRZDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NN=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618380
Record name 8-Chloropyrazino[2,3-d]pyridazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17258-01-4
Record name 8-Chloropyrazino[2,3-d]pyridazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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